(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid

ADC linker cathepsin L payload release kinetics

(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic acid, conventionally designated Fmoc-GGFG-OH (CAS 1817857-75-2), is an Fmoc-protected tetrapeptide comprising the Gly-Gly-Phe-Gly (GGFG) sequence terminated by a free carboxylic acid. This compound serves as a critical synthetic intermediate for constructing cathepsin-cleavable linker-payloads in antibody-drug conjugates (ADCs), wherein the Fmoc group provides orthogonal N-terminal protection compatible with solid-phase peptide synthesis (SPPS) workflows, and the C-terminal carboxyl permits direct conjugation to payload amines or self-immolative spacer units.

Molecular Formula C30H30N4O7
Molecular Weight 558.6 g/mol
Cat. No. B12498139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid
Molecular FormulaC30H30N4O7
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)
InChIKeyLCOCGQVZUSLQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid (Fmoc-GGFG-OH): An Essential Fmoc-Protected Tetrapeptide ADC Linker Intermediate for Cathepsin-Cleavable Conjugates


(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic acid, conventionally designated Fmoc-GGFG-OH (CAS 1817857-75-2), is an Fmoc-protected tetrapeptide comprising the Gly-Gly-Phe-Gly (GGFG) sequence terminated by a free carboxylic acid . This compound serves as a critical synthetic intermediate for constructing cathepsin-cleavable linker-payloads in antibody-drug conjugates (ADCs), wherein the Fmoc group provides orthogonal N-terminal protection compatible with solid-phase peptide synthesis (SPPS) workflows, and the C-terminal carboxyl permits direct conjugation to payload amines or self-immolative spacer units [1]. Its GGFG motif is the identical protease substrate exploited by the FDA-approved ADC trastuzumab deruxtecan (Enhertu), directly linking this building block to clinically validated linker chemistry [2].

Why Generic Fmoc-Peptide or Dipeptide Linker Substitution Fails to Replicate Fmoc-GGFG-OH Performance in ADC Development


Fmoc-GGFG-OH cannot be substituted by simpler Fmoc-dipeptide linkers (e.g., Fmoc-Val-Cit-OH, Fmoc-Phe-Lys-OH) or shorter GGF analogs (e.g., Fmoc-Gly-Gly-Phe-OH) without fundamentally altering conjugate stability, enzymatic cleavage specificity, and achievable drug-to-antibody ratio (DAR) [1]. The GGFG tetrapeptide is preferentially cleaved by cathepsin L rather than cathepsin B, enabling near-complete intracellular payload release within 72 hours, whereas Val-Cit linkers rely predominantly on cathepsin B with distinct kinetics [1]. Moreover, the flanking glycine residues in GGFG minimize steric interference around the scissile Phe-Gly bond, accelerating proteolytic cleavage compared to GFG or GFF sequences, while the free C-terminal carboxyl of Fmoc-GGFG-OH supports direct amidation with payload amines without requiring a pre-installed self-immolative spacer, offering greater synthetic modularity than protected-alcohol or PAB-conjugated alternatives [2]. These cumulative differences mean that substituting Fmoc-GGFG-OH with a generic dipeptide linker does not simply reduce potency—it produces a conjugate with altered release kinetics, lower achievable DAR, and potentially compromised therapeutic index [3].

Fmoc-GGFG-OH Quantitative Differentiation Evidence: Head-to-Head Linker Performance Data for Scientific Procurement Decisions


Cathepsin L Selectivity and 72-Hour Payload Release Kinetics: GGFG vs. Val-Cit Linkers

The GGFG tetrapeptide linker is preferentially cleaved by cathepsin L, achieving nearly complete release of the DXd payload from its ADC within 72 hours, whereas cathepsin B exhibits minimal activity toward this substrate [1]. In contrast, the widely used Val-Cit (VC) dipeptide linker is predominantly cleaved by cathepsin B, with different kinetics and enzyme dependency [1]. This differential protease specificity directly impacts the rate and completeness of intracellular payload liberation.

ADC linker cathepsin L payload release kinetics lysosomal cleavage

MC-GGFG-PAB vs. MC-VA-PAB: Superior Enzyme-Responsive Cleavage Efficiency and Plasma Stability in Head-to-Head Comparison

In a direct head-to-head comparison of cathepsin B-cleavable linker-payload variants, the MC-GGFG-PAB-CA construct demonstrated higher enzyme-responsive cleavage efficiency and superior plasma stability compared to the MC-VA-PAB-CA construct [1]. Based on this superior performance, MC-GGFG-PAB-CA was selected for conjugation with cetuximab, yielding an ADC with EGFR-dependent antitumor activity, bystander killing effect, and significant tumor suppression in mouse models [1].

ADC linker cathepsin B plasma stability coibamide

Quantitative DAR Achievement: GGFG Linker Enables DAR 7.7–8 in Enhertu vs. DAR ~3.5 for Val-Cit-Based T-DM1

The GGFG tetrapeptide linker in trastuzumab deruxtecan (Enhertu) enables a drug-to-antibody ratio (DAR) of 7.7–8, which is approximately 2.2-fold higher than the DAR of ~3.5 achieved by the Val-Cit-based ADC trastuzumab emtansine (T-DM1) [1][2]. Combined with the 10–20-fold greater potency of the DXd payload, Enhertu delivers approximately 50–100 times more cytotoxic payload per antibody than T-DM1 [1]. The high DAR is achievable without requiring solubilizing excipients, contradicting the previously established principle that high-DAR ADCs necessarily exhibit poor pharmacokinetic profiles [2].

drug-to-antibody ratio DAR Enhertu trastuzumab deruxtecan T-DM1

Plasma Stability Superiority: GGFG Linker vs. Acid-Cleavable and Glutathione-Cleavable Linkers

Compared to acid-cleavable linkers (e.g., hydrazone-based) and glutathione (GSH)-cleavable disulfide linkers, the GGFG peptide linker offers significantly greater stability in systemic circulation, thereby minimizing unintended payload release and enhancing drug safety [1]. Acid-cleavable linkers are susceptible to premature hydrolysis in the mildly acidic tumor microenvironment and endosomal compartments before lysosomal trafficking, while disulfide linkers undergo nonspecific reduction by circulating thiols, both leading to off-target payload liberation [1].

plasma stability bloodstream stability premature payload release acid-cleavable disulfide

High-Purity Bulk Supply with Analytical Certification: >98% Purity and >100 g Stock Availability

Fmoc-GGFG-OH is commercially available with purity not less than 98% as determined by HNMR and Certificate of Analysis (CoA), with more than 100 grams maintained in stock for immediate shipment . The compound is supplied as a white to off-white powder with defined storage conditions (-5 to 8°C in closed vessels), and demonstrates stability adequate for several weeks during standard ambient-temperature shipping . This level of analytical characterization and bulk availability contrasts with many custom-synthesized peptide linker intermediates that may be offered at lower purity (e.g., 95%) or require extended synthesis lead times.

purity bulk supply quality assurance ADC GMP procurement

Structural Determinant of Cleavage Kinetics: Glycine Flanking in GGFG Accelerates Proteolysis vs. GFG or GFF Sequences

The GGFG sequence is evolutionarily optimized for cathepsin-mediated proteolysis: cathepsin B cleaves C-terminally to the phenylalanine residue, whose aromatic side chain occupies the enzyme's S1 pocket, while the flanking glycine residues at P2 and P2′ positions minimize steric interference, accelerating cleavage kinetics by more than 50% compared to GFG or GFF sequences [1]. The presence of the C-terminal glycine (Gly4) in the full GGFG tetrapeptide—which is absent in the shorter Fmoc-Gly-Gly-Phe-OH analog—provides a critical P2′ residue that enhances substrate recognition and catalytic turnover [1].

cleavage kinetics substrate specificity cathepsin P2 position glycine

Optimal Research and Industrial Deployment Scenarios for Fmoc-GGFG-OH in ADC Development and Peptide Conjugate Synthesis


SPPS-Based Synthesis of Cathepsin L-Cleavable Drug-Linker Intermediates for High-DAR ADCs

Researchers constructing next-generation ADCs requiring cathepsin L-dependent payload release should procure Fmoc-GGFG-OH for direct incorporation into drug-linker intermediates via standard Fmoc-SPPS protocols. The free C-terminal carboxyl enables direct amide coupling to payload amines (e.g., DXd, exatecan derivatives, MMAE analogs) using HATU/DIPEA or similar activation, while the Fmoc group is removed with 20% piperidine/DMF to expose the N-terminal amine for subsequent maleimide-hexanoyl spacer conjugation [1]. This workflow produces the identical GGFG-drug-linker architecture validated in Enhertu, enabling DAR values of 7–8 with maintained conjugate homogeneity [2].

Comparative Linker Screening for ADC Lead Optimization: GGFG as the High-Stability Benchmark

In ADC discovery programs evaluating multiple cleavable linker classes (Val-Cit, Val-Ala, GFLG, ALAL, disulfide, hydrazone), Fmoc-GGFG-OH should be included as the enzymatic-cleavable benchmark representing the highest combined plasma stability and lysosomal release efficiency [1]. Head-to-head studies demonstrate that GGFG-based constructs outperform VA-based constructs in both enzyme-responsive cleavage and plasma stability, providing a performance ceiling against which novel linker designs can be measured [2]. The compound's ≥98% purity and bulk availability further support systematic multi-arm preclinical comparison studies .

PROTAC and Peptide-Drug Conjugate (PDC) Linker Engineering Leveraging GGFG's Traceless Release Properties

Beyond conventional ADCs, the GGFG motif supports traceless payload release via a self-immolative cyclization mechanism (formaldehyde and ammonia elimination) that leaves the native drug structure unmodified [1]. This property is critical for PROTAC linker design, where linker appendages must not sterically interfere with ternary complex formation, and for PDCs where residual linker fragments can alter drug pharmacology. Fmoc-GGFG-OH serves as the entry point for installing this traceless release motif into diverse conjugate modalities, with the Fmoc group enabling orthogonal deprotection in the presence of acid-labile PROTAC warhead functionalities [1].

GMP-Transition-Ready ADC Process Development with Certified High-Purity Linker Intermediate

CDMOs and biopharmaceutical companies advancing ADC programs toward IND-enabling studies and clinical manufacturing should prioritize Fmoc-GGFG-OH from vendors supplying ≥98% purity with full analytical certification (HNMR, CoA) and >100 g bulk stock [1]. The defined storage stability (weeks at ambient temperature during shipping) and documented shipping conditions reduce material requalification burden and support regulatory CMC documentation [1]. This procurement-grade evidence de-risks supply chain continuity during the critical transition from research-grade to GMP-grade linker intermediate sourcing.

Quote Request

Request a Quote for (S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.